molecular formula C17H13F3OS B13099002 4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

Cat. No.: B13099002
M. Wt: 322.3 g/mol
InChI Key: BJUMQKOREWBNPW-UHFFFAOYSA-N
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Description

4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is a synthetic organic compound featuring a thiobenzaldehyde core linked to a 3-oxo-3-[3-(trifluoromethyl)phenyl]propyl group. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research . The thiobenzaldehyde moiety may serve as a reactive site for forming thioether derivatives or metal chelates, though specific applications require further study.

Properties

Molecular Formula

C17H13F3OS

Molecular Weight

322.3 g/mol

IUPAC Name

4-[3-oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

InChI

InChI=1S/C17H13F3OS/c18-17(19,20)15-3-1-2-14(10-15)16(21)9-8-12-4-6-13(11-22)7-5-12/h1-7,10-11H,8-9H2

InChI Key

BJUMQKOREWBNPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Another method involves radical trifluoromethylation, where a trifluoromethyl group is introduced into the molecule through radical intermediates . This method is particularly useful for incorporating the trifluoromethyl group into complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of complex organic compounds with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the thiobenzaldehyde moiety to a thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and enzyme interactions.

    Industry: Used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ketone and thiobenzaldehyde moieties can also participate in various biochemical reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Target Compound:
  • Core structure : Thiobenzaldehyde.
  • Key substituents :
    • 3-Oxo-propyl chain linked to 3-(trifluoromethyl)phenyl.
    • Sulfur atom bridging the benzaldehyde and propyl groups.
Analog 1: (R)-2-Methyl-1-(3-Oxo-3-((4-(Trifluoromethyl)phenyl)amino)propanamide)pyrrolidine-2-carboxylate (EP 4,374,877 A2)
  • Core structure : Pyrrolidine-2-carboxylate.
  • Key substituents :
    • 3-Oxo-propanamide group linked to 4-(trifluoromethyl)phenyl.
    • Methyl group at the pyrrolidine ring.
  • Analytical Data :
    • LCMS: m/z 531 [M-H]⁻.
    • HPLC retention time: 0.88 minutes (method: SQD-FA05).

Comparison :

  • Both compounds share a 3-oxo-propyl chain and trifluoromethylphenyl group, but the target lacks the pyrrolidine-carboxylate backbone and amide functionality.
Analog 2: 3-(5-(2-Chloro-4-(Trifluoromethyl)Phenoxy)-2-Nitrophenoxy) Tetrahydrofuran (Furyloxyfen)
  • Core structure : Tetrahydrofuran.
  • Key substituents: Chloro and nitro groups on aromatic rings. Trifluoromethylphenoxy ether linkage.

Comparison :

  • Furyloxyfen is a herbicide with a trifluoromethylphenoxy group but lacks the thiobenzaldehyde or 3-oxo-propyl motifs.
  • The target’s sulfur atom and aldehyde group may facilitate different modes of action, such as nucleophilic interactions or oxidation pathways.

Physicochemical and Analytical Properties

Property Target Compound Analog 1 Analog 2 (Furyloxyfen)
Molecular Weight (Da) ~340 (estimated)* 531 443.7
Key Functional Groups Thiobenzaldehyde, CF₃, ketone Amide, CF₃, pyrrolidine Ether, CF₃, nitro, chloro
HPLC Retention Time Not reported 0.88 minutes Not provided
Applications Research chemical (potential intermediate) Pharmaceutical intermediate Herbicide

*Estimated based on structural similarity to Analog 1.

Notes:

  • The target’s lower molecular weight (compared to Analog 1) suggests reduced steric hindrance, possibly enhancing membrane permeability.
  • The absence of polar groups like amides or carboxylates may result in lower solubility in aqueous media compared to Analog 1.

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